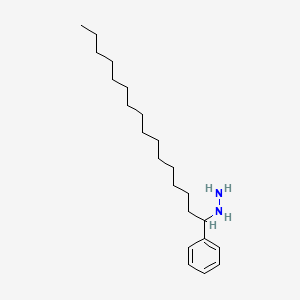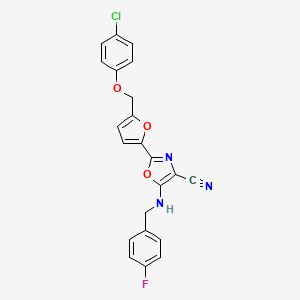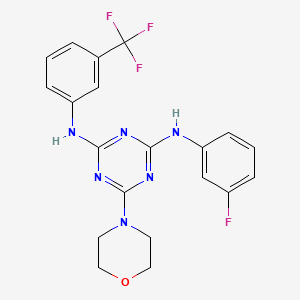![molecular formula C28H25FN6O3 B2713451 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 932963-31-0](/img/no-structure.png)
2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C28H25FN6O3 and its molecular weight is 512.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quality Control and Synthesis
- The development of quality control methods for derivatives of [1,2,4]triazoloquinazoline, a related compound, has been outlined, highlighting its potential as an antimalarial agent. This includes the identification, solubility, and assay by potentiometric titration, among other methods, indicating a comprehensive approach to ensuring compound purity and effectiveness (Danylchenko et al., 2018).
Antimicrobial Activities
- Synthesis and evaluation of 1,2,4-triazole derivatives, including their antimicrobial activities against various microorganisms, have been documented. This suggests the potential of related compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
- A study on 1,2,4-triazoloquinoline derivatives aimed at anticancer activity shows that certain compounds exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This indicates the potential therapeutic applications of related quinazolinone compounds in cancer treatment (Reddy et al., 2015).
Inhibition of Biological Processes
- Research on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has shown potential antimicrobial activity. This suggests the role of such compounds in inhibiting growth or activity of microorganisms, indicating a potential pathway for developing new antimicrobial therapies (Babu et al., 2015).
Antihistaminic Agents
- The synthesis and evaluation of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic agents have been documented. This highlights the potential use of related compounds in developing treatments for allergic reactions and related conditions (Alagarsamy et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a triazoloquinazolinone with a piperazine derivative containing a methoxyphenyl and a ketone group, followed by the addition of a fluoroaryl group.", "Starting Materials": [ "2-amino-4-(2-methoxyphenyl)piperazine", "ethyl 2-(3-fluorophenyl)acetate", "2-chloro-3-nitrobenzoic acid", "sodium azide", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "triethylamine", "dimethylformamide", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Ethyl 2-(3-fluorophenyl)acetate is reacted with 2-chloro-3-nitrobenzoic acid in the presence of sodium hydroxide to form ethyl 2-(3-fluorophenyl)-3-nitrobenzoate.", "Step 2: The nitro group of ethyl 2-(3-fluorophenyl)-3-nitrobenzoate is reduced to an amino group using palladium on carbon and hydrogen gas.", "Step 3: The resulting amine is reacted with sodium azide in the presence of thionyl chloride to form 2-(3-fluorophenyl)-3-nitrobenzyl azide.", "Step 4: The azide group of 2-(3-fluorophenyl)-3-nitrobenzyl azide is reduced to an amine group using palladium on carbon and hydrogen gas.", "Step 5: Ethyl 2-(3-fluorophenyl)-3-aminobenzoate is reacted with 2-amino-4-(2-methoxyphenyl)piperazine in the presence of triethylamine and dimethylformamide to form 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one.", "Step 6: The final compound is purified using dichloromethane and ethanol, and then recrystallized from water." ] } | |
Número CAS |
932963-31-0 |
Fórmula molecular |
C28H25FN6O3 |
Peso molecular |
512.545 |
Nombre IUPAC |
2-(3-fluorophenyl)-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C28H25FN6O3/c1-38-24-12-5-4-11-23(24)32-13-15-33(16-14-32)25(36)18-34-22-10-3-2-9-21(22)27-30-26(31-35(27)28(34)37)19-7-6-8-20(29)17-19/h2-12,17H,13-16,18H2,1H3 |
Clave InChI |
GZKWOMQNTHEZNT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC(=CC=C6)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2713369.png)
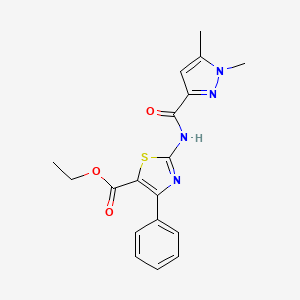
![N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2713371.png)
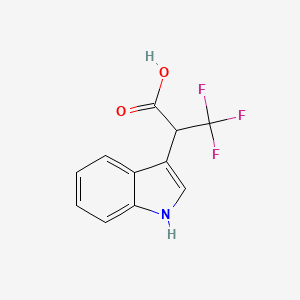

![N-Boc-[(1R)-1-(aminomethyl)propyl]amine](/img/structure/B2713376.png)
![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B2713380.png)
![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2713381.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2713382.png)
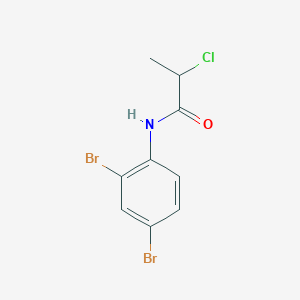
![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B2713385.png)
